Cas no 2680762-80-3 (methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate)

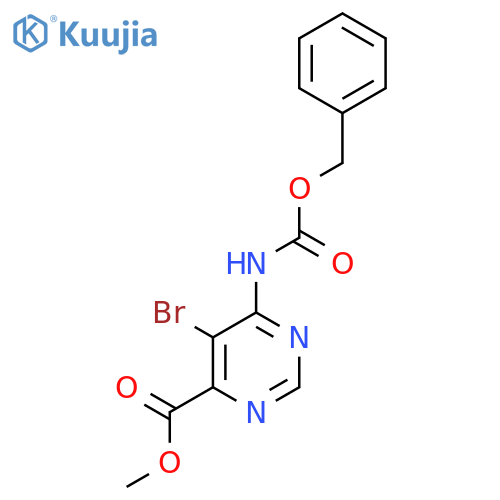

2680762-80-3 structure

商品名:methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate

- EN300-28300468

- 2680762-80-3

- methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate

-

- インチ: 1S/C14H12BrN3O4/c1-21-13(19)11-10(15)12(17-8-16-11)18-14(20)22-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,16,17,18,20)

- InChIKey: DYMOSZFFLIJBBJ-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(=O)OC)N=CN=C1NC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 365.00112g/mol

- どういたいしつりょう: 365.00112g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 390

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 90.4Ų

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300468-0.5g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28300468-0.1g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28300468-0.25g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28300468-2.5g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28300468-5.0g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28300468-10.0g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28300468-10g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 10g |

$5221.0 | 2023-09-07 | ||

| Enamine | EN300-28300468-1g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 1g |

$1214.0 | 2023-09-07 | ||

| Enamine | EN300-28300468-5g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28300468-1.0g |

methyl 6-{[(benzyloxy)carbonyl]amino}-5-bromopyrimidine-4-carboxylate |

2680762-80-3 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 |

methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

2680762-80-3 (methyl 6-{(benzyloxy)carbonylamino}-5-bromopyrimidine-4-carboxylate) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量